REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([CH:5]([CH2:6][CH:7]=[CH2:8])[NH:9][C:10]([CH:11]([CH3:12])[CH3:13])=[O:14])=[O:15].[CH2:27]1[O:28][CH2:29][CH2:30][CH2:31]1.[CH3:18][CH2:19][O:20][C:21]([CH3:22])=[O:23].[CH3:24][CH2:25][OH:26].[Na+:17].[OH-:16]>>[O:3]=[C:4]([CH:5]([CH2:6][CH:7]=[CH2:8])[NH:9][C:10]([CH:11]([CH3:12])[CH3:13])=[O:14])[OH:15]
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Name
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C=CCC(NC(=O)C(C)C)C(=O)OCC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCC(NC(=O)C(C)C)C(=O)OCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Type
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product
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Smiles
|
C=CCC(NC(=O)C(C)C)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |